8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline
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Overview
Description
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is a complex organic compound that features a quinoline core substituted with a long chain of ethoxy groups terminated by a chloroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core The ethoxy chain is then introduced through a series of etherification reactions
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Etherification: The ethoxy groups are introduced through etherification reactions using ethylene glycol and appropriate catalysts.
Chloroethoxy Group Introduction: The final step involves the reaction of the intermediate compound with 2-chloroethanol under basic conditions to introduce the chloroethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline core.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as ethoxyquinoline derivatives.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Shorter chain ethoxyquinoline derivatives and ethylene glycol.
Scientific Research Applications
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline depends on its application. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways. The chloroethoxy group can act as a reactive site for further chemical modifications, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler compound with similar ethoxy chain but without the quinoline core.
Triethylene glycol monochlorohydrin: Similar ethoxy chain structure but lacks the quinoline core.
Uniqueness
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties
Properties
CAS No. |
80742-79-6 |
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Molecular Formula |
C17H22ClNO4 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
8-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]quinoline |
InChI |
InChI=1S/C17H22ClNO4/c18-6-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-7-19-17(15)16/h1-5,7H,6,8-14H2 |
InChI Key |
KADPEWHDTDKFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOCCOCCCl)N=CC=C2 |
Origin of Product |
United States |
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